tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2649076-75-3
VCID: VC11996860
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-8(6-12)4-11-7-13/h8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)CN=C=O
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate

CAS No.: 2649076-75-3

Cat. No.: VC11996860

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate - 2649076-75-3

Specification

CAS No. 2649076-75-3
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-8(6-12)4-11-7-13/h8H,4-6H2,1-3H3
Standard InChI Key RLIGQPPTMMQUGH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CN=C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CN=C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate belongs to the azetidine family, a four-membered nitrogen-containing heterocycle. The Boc group at the 1-position provides stability against nucleophilic attack, while the isocyanatomethyl group at the 3-position introduces electrophilic reactivity. Key physicochemical properties are summarized below:

PropertyValue
CAS Number2649076-75-3
Molecular FormulaC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3
Molecular Weight212.25 g/mol
IUPAC Nametert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(C1)CN=C=O
InChI KeyRLIGQPPTMMQUGH-UHFFFAOYSA-N

The compound’s structure is confirmed by spectroscopic methods, including 1H^1\text{H} NMR and mass spectrometry.

Stereoelectronic Effects

The azetidine ring’s strain (approximately 90° bond angles) enhances reactivity compared to larger cyclic amines. The isocyanate group (N=C=O-\text{N}=\text{C}=\text{O}) is highly electrophilic, enabling rapid reactions with nucleophiles such as amines and alcohols. The Boc group’s electron-withdrawing nature further polarizes the isocyanate, increasing its susceptibility to nucleophilic attack .

Synthetic Approaches

Challenges in Synthesis

  • Isocyanate Stability: Isocyanates are moisture-sensitive, requiring anhydrous conditions and inert atmospheres.

  • Regioselectivity: Ensuring functionalization at the 3-position of azetidine demands careful control of reaction kinetics and steric effects.

  • Purification: Column chromatography or recrystallization is essential to isolate the pure product .

Reactivity and Applications

Chemical Reactions

The isocyanate group undergoes characteristic reactions:

  • Urea Formation: Reaction with primary or secondary amines yields substituted ureas:

    R-NCO+R’2NHR-NH-C(O)-N-R’2\text{R-NCO} + \text{R'}_2\text{NH} \rightarrow \text{R-NH-C(O)-N-R'}_2

    This is pivotal in synthesizing protease inhibitors and kinase modulators.

  • Polymerization: Isocyanates polymerize with diols or diamines to form polyurethanes or polyureas, utilized in coatings and elastomers.

Pharmaceutical Relevance

Azetidine scaffolds are explored for their conformational rigidity, which enhances binding to biological targets. For example:

  • Anticancer Agents: Azetidine-containing compounds inhibit histone deacetylases (HDACs).

  • Antivirals: Urea derivatives from isocyanates show activity against viral proteases.

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Functional GroupApplications
tert-Butyl 3-(hydrazinylmethyl)azetidine-1-carboxylateN/AHydrazineChelators, radiopharmaceuticals
tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate1310732-18-3Sulfonyl chlorideSulfonamide drug synthesis

The isocyanate derivative’s superior electrophilicity makes it more reactive than hydrazine or sulfonyl chloride analogs, enabling diverse conjugation strategies .

Future Directions

  • Green Synthesis: Developing phosgene-free routes using urea or carbamates as isocyanate precursors.

  • Targeted Drug Delivery: Conjugating azetidine-isocyanate hybrids to antibodies for site-specific cytotoxicity.

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